molecular formula C22H18FN3O3S2 B2938151 N-(3-fluorophenyl)-2-({3-[(3-methoxyphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide CAS No. 1252928-01-0

N-(3-fluorophenyl)-2-({3-[(3-methoxyphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide

Cat. No.: B2938151
CAS No.: 1252928-01-0
M. Wt: 455.52
InChI Key: NRGWOHGFZXLJEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-fluorophenyl)-2-({3-[(3-methoxyphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a synthetic small molecule belonging to the thieno[3,2-d]pyrimidine class, which has been identified as a scaffold of high interest in medicinal chemistry for the development of kinase inhibitors. This compound is designed as a potential inhibitor of the Epidermal Growth Factor Receptor (EGFR) and its related pathways, including HER2. Research into thieno[3,2-d]pyrimidine derivatives has highlighted their significant anticancer properties , primarily through the mechanism of inducing apoptosis and arresting the cell cycle in various cancer cell lines. Its specific molecular structure, featuring the 3-fluorophenyl and 3-methoxyphenylmethyl substituents, is engineered to optimize binding affinity and selectivity towards tyrosine kinase targets. The primary research application of this compound is in the field of oncology, where it serves as a crucial chemical probe for investigating EGFR/HER2-driven tumorigenesis, signaling transduction mechanisms, and resistance patterns. It enables researchers to explore novel therapeutic strategies and validate new targets for cancers such as non-small cell lung cancer, breast cancer, and glioblastoma. For Research Use Only. Not for human or veterinary use.

Properties

IUPAC Name

N-(3-fluorophenyl)-2-[3-[(3-methoxyphenyl)methyl]-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18FN3O3S2/c1-29-17-7-2-4-14(10-17)12-26-21(28)20-18(8-9-30-20)25-22(26)31-13-19(27)24-16-6-3-5-15(23)11-16/h2-11H,12-13H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRGWOHGFZXLJEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CN2C(=O)C3=C(C=CS3)N=C2SCC(=O)NC4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18FN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-fluorophenyl)-2-({3-[(3-methoxyphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the thienopyrimidine core, followed by the introduction of the fluorophenyl and methoxyphenylmethyl groups. Common reagents used in these reactions include thionyl chloride, sodium hydride, and various organic solvents. The reaction conditions often require controlled temperatures and inert atmospheres to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Quality control measures, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, are employed to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3-fluorophenyl)-2-({3-[(3-methoxyphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of new derivatives with altered functional groups.

Scientific Research Applications

N-(3-fluorophenyl)-2-({3-[(3-methoxyphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial properties.

    Industry: The compound is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(3-fluorophenyl)-2-({3-[(3-methoxyphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares key structural features, physicochemical properties, and biological activities of the target compound with analogues:

Compound Name Core Structure Substituents (R1/R2) Molecular Formula Molecular Weight Notable Properties/Activity Reference
N-(3-fluorophenyl)-2-({3-[(3-methoxyphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide Thieno[3,2-d]pyrimidin-4-one R1: 3-methoxyphenylmethyl; R2: 3-fluorophenyl C23H19FN3O3S2 486.0 (calc.) Kinase inhibition potential (inferred) N/A
N-(2-chloro-4-methylphenyl)-2-({3-[(3-methoxyphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide Thieno[3,2-d]pyrimidin-4-one R1: 3-methoxyphenylmethyl; R2: 2-chloro-4-methylphenyl C23H20ClN3O3S2 486.0 Increased lipophilicity (Cl, CH3)
2-[[3-(4-chlorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide Thieno[3,2-d]pyrimidin-4-one R1: 4-chlorophenyl; R2: 2-(CF3)phenyl C22H16ClF3N3O2S2 538.95 Enhanced metabolic stability (CF3)
N-Phenyl-2-(8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidin-3-ylsulfanyl)acetamide Benzothienotriazolopyrimidine R1: N/A; R2: Phenyl C20H16N6OS2 428.5 Anticancer activity (inferred)
N-(3-fluorophenyl)-2-{[5-(furan-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide Triazole R1: Furyl; R2: 3-fluorophenyl C15H12FN3O2S2 365.4 Antifungal/antibacterial potential

Key Findings

Triazole-containing analogues () prioritize hydrogen bonding and solubility but lack the extended conjugation of thienopyrimidines.

Substituent Effects :

  • Electron-Withdrawing Groups (EWGs) : The trifluoromethyl group in increases metabolic stability and lipophilicity, while the 3-fluoro substituent in the target compound balances polarity and binding affinity.
  • Electron-Donating Groups (EDGs) : The 3-methoxyphenyl group in the target compound and improves solubility but may reduce membrane permeability compared to chlorophenyl derivatives.

Biological Activity Trends: Thienopyrimidinones are frequently associated with kinase inhibition (), while triazole derivatives () are explored for antimicrobial applications. The absence of explicit activity data for the target compound necessitates extrapolation from structural analogues.

Synthetic Accessibility :

  • The target compound’s synthesis likely parallels methods for and , involving nucleophilic substitution of a thiol-containing heterocycle with chloroacetamide derivatives under basic conditions (e.g., K2CO3 in acetone) .

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